molecular formula C13H8FNO2 B14295667 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile CAS No. 122008-86-0

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

Cat. No.: B14295667
CAS No.: 122008-86-0
M. Wt: 229.21 g/mol
InChI Key: AWZMGTJMKXQLPR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H8FNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a hydroxyphenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile can be synthesized from 3,4-difluorobenzonitrile and hydroquinone. The reaction involves the nucleophilic substitution of the fluoro group by the hydroxyphenoxy group under specific conditions . The dihedral angle between the two aromatic rings in the compound is 70.9°, which is significant for its structural properties .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic aromatic substitution. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and hydroxyphenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile is unique due to the presence of both the fluoro and hydroxyphenoxy groups, which impart distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-fluoro-4-(4-hydroxyphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-12-7-9(8-15)1-6-13(12)17-11-4-2-10(16)3-5-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMGTJMKXQLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622995
Record name 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122008-86-0
Record name 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122008-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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